molecular formula C15H16N4OS B12464401 6-Amino-4-(2-methylthiophen-3-yl)-3-propyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile

6-Amino-4-(2-methylthiophen-3-yl)-3-propyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile

Cat. No.: B12464401
M. Wt: 300.4 g/mol
InChI Key: ZGUBQUIWHJBVMV-UHFFFAOYSA-N
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Description

6-Amino-4-(2-methylthiophen-3-yl)-3-propyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile is a heterocyclic compound that belongs to the pyrano[2,3-c]pyrazole family. These compounds are known for their diverse biological activities and are widely used in medicinal chemistry due to their potential therapeutic properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Amino-4-(2-methylthiophen-3-yl)-3-propyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile can be achieved through a one-pot multicomponent reaction. This involves the reaction of ethyl 3-oxobutanoate, hydrazine hydrate, five-membered heterocyclic aldehydes, and malononitrile in the presence of an ionic liquid medium such as [BMIM]BF4 at 70–75°C for 110–120 minutes . This method offers excellent yields, a straightforward protocol, and mild reaction conditions.

Industrial Production Methods

Industrial production methods for this compound would likely involve scaling up the one-pot multicomponent reaction. The use of catalytically active ionic liquids can be advantageous due to their environmental friendliness, reduced waste formation, and increased atom economy .

Chemical Reactions Analysis

Types of Reactions

6-Amino-4-(2-methylthiophen-3-yl)-3-propyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen-containing functional groups or introduce hydrogen atoms.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield compounds with hydroxyl or carbonyl groups, while reduction may yield fully saturated derivatives .

Mechanism of Action

The mechanism of action of 6-Amino-4-(2-methylthiophen-3-yl)-3-propyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile involves its interaction with specific molecular targets and pathways. For instance, it has been shown to exhibit good binding energy against human epidermal growth factor receptor protein, suggesting its potential role in inhibiting cancer cell proliferation .

Properties

Molecular Formula

C15H16N4OS

Molecular Weight

300.4 g/mol

IUPAC Name

6-amino-4-(2-methylthiophen-3-yl)-3-propyl-2,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile

InChI

InChI=1S/C15H16N4OS/c1-3-4-11-13-12(9-5-6-21-8(9)2)10(7-16)14(17)20-15(13)19-18-11/h5-6,12H,3-4,17H2,1-2H3,(H,18,19)

InChI Key

ZGUBQUIWHJBVMV-UHFFFAOYSA-N

Canonical SMILES

CCCC1=C2C(C(=C(OC2=NN1)N)C#N)C3=C(SC=C3)C

Origin of Product

United States

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